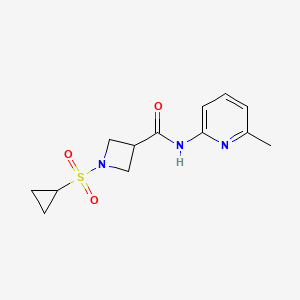
1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a cyclopropylsulfonyl group and a 6-methylpyridin-2-yl moiety. The azetidine ring contributes to its biological activity, potentially influencing binding interactions with target proteins.
This compound has been studied for its role as an inhibitor of specific kinases involved in inflammatory pathways. Its mechanism involves:
- Inhibition of IRAK-4 : The compound has shown efficacy in inhibiting interleukin receptor-associated kinases, particularly IRAK-4, which is crucial in mediating inflammatory responses .
- Modulation of TNF Activity : It may also influence tumor necrosis factor (TNF) signaling pathways, which are significant in various inflammatory and autoimmune conditions .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against target kinases. For example:
| Target Kinase | IC50 (µM) | Effect |
|---|---|---|
| IRAK-4 | 0.5 | Inhibition of inflammatory cytokine production |
| KIF18A | 0.8 | Modulation of cell cycle and proliferation |
These results indicate that the compound effectively modulates pathways critical for inflammation and cancer progression.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Cancer Models : In xenograft models, the administration of the compound resulted in a significant reduction in tumor growth compared to controls.
- Inflammation Models : In models of rheumatoid arthritis, treatment with the compound led to decreased joint swelling and reduced levels of pro-inflammatory cytokines.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A clinical trial evaluated the safety and efficacy of this compound in patients with chronic inflammatory diseases. Results indicated improved clinical scores and reduced biomarkers of inflammation.
- Case Study 2 : In a cohort study involving cancer patients, the compound was administered alongside standard chemotherapy. Patients exhibited enhanced responses, suggesting a synergistic effect.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-3-2-4-12(14-9)15-13(17)10-7-16(8-10)20(18,19)11-5-6-11/h2-4,10-11H,5-8H2,1H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXHEMAUHVVIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














